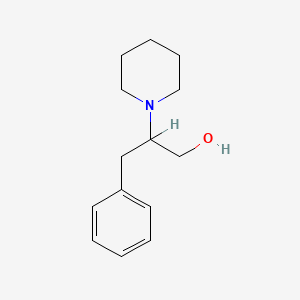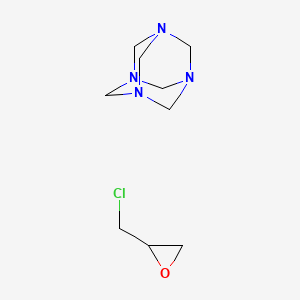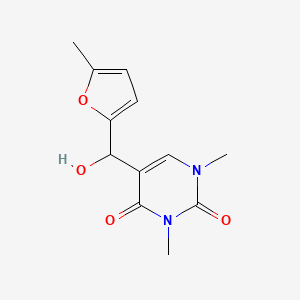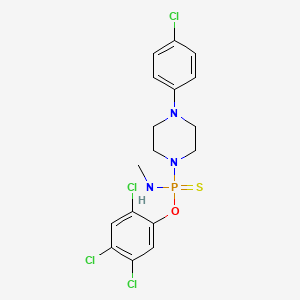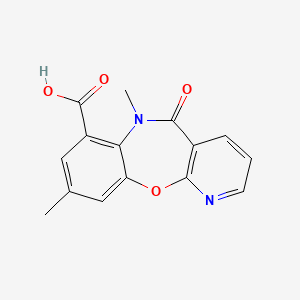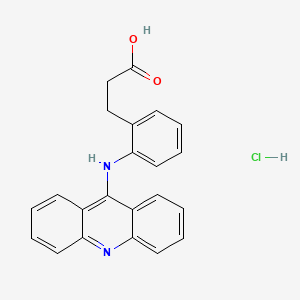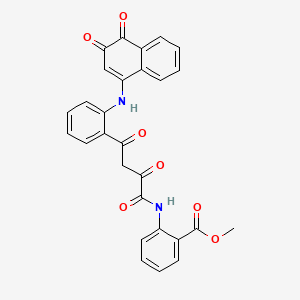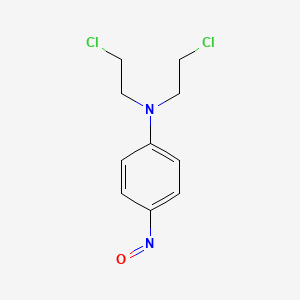
N,N-bis(2-chloroethyl)-4-nitrosoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)-4-nitrosoaniline is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine This compound is characterized by the presence of two chloroethyl groups and a nitroso group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4-nitrosoaniline typically involves the reaction of 4-nitrosoaniline with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process may involve the use of solvents such as chloroform and specific pH buffers to optimize the reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce significant quantities of the compound, ensuring consistency and purity. The use of advanced equipment and monitoring systems helps maintain the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitroso group to other functional groups, such as amines.
Substitution: The chloroethyl groups can participate in substitution reactions, where other groups replace the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)-4-nitrosoaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential use in developing therapeutic agents, particularly in cancer treatment due to its alkylating properties.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)-4-nitrosoaniline involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of a nitroso group.
N,N-bis(2-chloroethyl)hydrazine: Contains a hydrazine group instead of an aniline ring.
N,N-bis(2-chloroethyl)urea: Features a urea group in place of the nitroso group.
Uniqueness
N,N-bis(2-chloroethyl)-4-nitrosoaniline is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
779-28-2 |
|---|---|
Molekularformel |
C10H12Cl2N2O |
Molekulargewicht |
247.12 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-nitrosoaniline |
InChI |
InChI=1S/C10H12Cl2N2O/c11-5-7-14(8-6-12)10-3-1-9(13-15)2-4-10/h1-4H,5-8H2 |
InChI-Schlüssel |
IVHPTUBKIPTOOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=O)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



